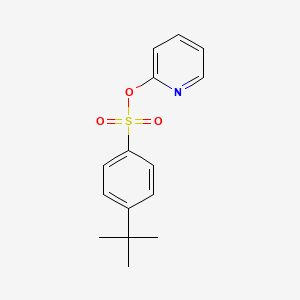

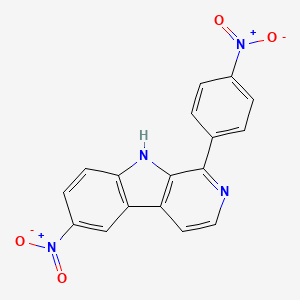

![molecular formula C6H6BrNO3 B1182232 Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium CAS No. 196-07-6](/img/structure/B1182232.png)

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a complex organic compound that belongs to the class of phenoxazines . Phenoxazines are known for their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They exhibit a diverse range of biological properties, such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .

Synthesis Analysis

The synthesis of phenoxazine derivatives has been a subject of interest due to their wide range of applications. Various synthetic transformative stages of phenoxazine scaffolds have been highlighted in the literature . The synthesis of these compounds often involves the condensation of 1,2-diamines with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of phenoxazine derivatives, including Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium, is complex. The IUPAC Standard InChI for a related compound, phenothiazine, is InChI=1S/C12H9NS/c1-3-7-11-9 (5-1)13-10-6-2-4-8-12 (10)14-11/h1-8,13H . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Phenoxazine derivatives have been synthesized through various chemical reactions. For instance, one-pot synthesis of benzo[a]pyrano[2,3-c]phenazines was reported, wherein the condensation reaction of 1,2-diamines and 2-hydroxy-1,4-naphthoquinone proceeded in the presence of acetic acid at room temperature .Physical And Chemical Properties Analysis

Phenoxazine derivatives exhibit unique physical and chemical properties that make them suitable for various applications. For instance, they are known to have a significant role in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .Wirkmechanismus

Zukünftige Richtungen

The future directions in the research of phenoxazine derivatives, including Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium, involve the development of novel photosensitizers for cancer treatment . There is also a need for more frequent reviews of the work done in this area, given the numerous applications of these compounds in both medicinal and industrial fields .

Eigenschaften

IUPAC Name |

2-oxa-9-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12NO/c1-2-7-14-13(6-1)12-18-19-15(14)8-5-11-20(19)16-9-3-4-10-17(16)21-18/h1-12H/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUPNZCCHURFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)OC5=CC=CC=C5[N+]4=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12NO+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

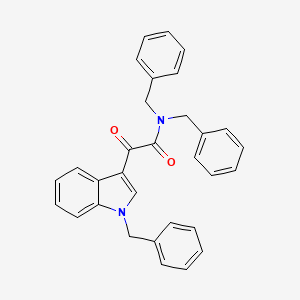

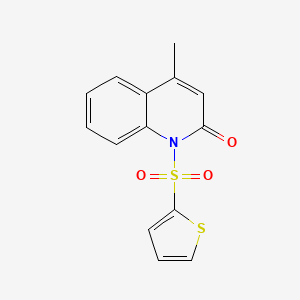

![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)